molecular formula C16H25Cl2NO2 B2401614 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217728-25-0

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2401614
CAS RN: 1217728-25-0
M. Wt: 334.28
InChI Key: LLMYZGHSTOJCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as dexmedetomidine hydrochloride, is a synthetic compound that acts as a selective α2-adrenergic receptor agonist. This drug has been used for sedation in intensive care units, procedural sedation, and in veterinary medicine. Dexmedetomidine hydrochloride has gained popularity due to its unique pharmacological properties, including sedation, analgesia, anxiolysis, and sympatholysis.

Mechanism of Action

Dexmedetomidine hydrochloride acts as a selective α2-adrenergic receptor agonist, which results in a decrease in sympathetic activity and an increase in parasympathetic activity. This leads to sedation, analgesia, anxiolysis, and sympatholysis. Dexmedetomidine hydrochloride also has a dose-dependent effect on the central nervous system, with higher doses resulting in deeper sedation and analgesia.
Biochemical and Physiological Effects
Dexmedetomidine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, which results in a decrease in sympathetic activity. Dexmedetomidine hydrochloride also increases the release of acetylcholine, which results in an increase in parasympathetic activity. This leads to a decrease in heart rate, blood pressure, and respiratory rate.

Advantages and Limitations for Lab Experiments

Dexmedetomidine hydrochloride has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of sedation and analgesia levels. Dexmedetomidine hydrochloride also has a favorable pharmacokinetic profile, with minimal side effects. However, 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride has some limitations, including the potential for respiratory depression and bradycardia at higher doses.

Future Directions

There are several future directions for research on 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride. One area of interest is the use of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride in combination with other drugs for sedation and analgesia. Another area of interest is the use of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride in the treatment of pain and anxiety disorders. Additionally, there is ongoing research on the use of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride in veterinary medicine.
Conclusion
Dexmedetomidine hydrochloride is a synthetic compound that acts as a selective α2-adrenergic receptor agonist. It has been extensively studied for its use in sedation and analgesia in various clinical settings. Dexmedetomidine hydrochloride has a favorable pharmacokinetic profile, with a rapid onset of action and a short duration of effect. Future research on 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride will focus on its use in combination with other drugs, its use in the treatment of pain and anxiety disorders, and its use in veterinary medicine.

Synthesis Methods

Dexmedetomidine hydrochloride can be synthesized using a variety of methods, including the asymmetric synthesis of the key intermediate 2,6-dimethylpiperidine-1-carboxylic acid. The synthesis of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride involves the reaction of the intermediate with 2-chlorophenol and 2-bromo-2-methylpropionyl chloride, followed by purification using a column chromatography technique. The final product is obtained in the form of a white crystalline powder.

Scientific Research Applications

Dexmedetomidine hydrochloride has been extensively studied for its use in sedation and analgesia. It has been shown to have a favorable pharmacokinetic profile, with a rapid onset of action and a short duration of effect. Dexmedetomidine hydrochloride has been used in various clinical settings, including intensive care units, procedural sedation, and in pediatric and geriatric populations.

properties

IUPAC Name

1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.ClH/c1-12-6-5-7-13(2)18(12)10-14(19)11-20-16-9-4-3-8-15(16)17;/h3-4,8-9,12-14,19H,5-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMYZGHSTOJCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC=C2Cl)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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